
Acide 6,6-dibromopénicillanique sulfone
Vue d'ensemble
Description
6,6-Dibromopenicillanic acid sulfone, also known as 6,6-Dibromopenicillanic acid sulfone, is a useful research compound. Its molecular formula is C8H9Br2NO5S and its molecular weight is 391.04 g/mol. The purity is usually 95%.
The exact mass of the compound 6,6-Dibromopenicillanic acid sulfone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6,6-Dibromopenicillanic acid sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6-Dibromopenicillanic acid sulfone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition des enzymes β-lactamases
Le composé est connu pour inhiber l'action de l'enzyme β-lactamase RTEM . Les enzymes β-lactamases catalysent l'hydrolyse du cycle lactame d'un antibiotique β-lactame en un dérivé d'acide β-aminé, qui n'est pas actif contre les bactéries . L'enzyme RTEM est d'origine plasmidique et serait la β-lactamase la plus largement distribuée parmi les bactéries entériques gram-négatives .
Résistance aux antibiotiques
L'enzyme RTEM est capable de se transférer dans les bactéries sensibles aux antibiotiques β-lactames et de rendre l'organisme résistant à ces médicaments . Cette capacité à se transférer d'un organisme à un autre aggrave le problème de l'enzyme RTEM .
Synthèse de nouveaux antibiotiques β-lactames
Le composé peut être utilisé dans la synthèse de nouveaux antibiotiques β-lactames stables contre les β-lactamases
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 6,6-Dibromopenicillanic acid sulfone is the β-lactamase enzyme RTEM . This enzyme is of plasmid origin and is said to be the most widely distributed β-lactamase among the enteric gram-negative bacteria .
Mode of Action
6,6-Dibromopenicillanic acid sulfone inhibits the action of the β-lactamase enzyme RTEM .
Biochemical Pathways
It is known that the compound inhibits the β-lactamase enzyme rtem, which plays a crucial role in bacterial resistance to β-lactam antibiotics .
Result of Action
By inhibiting the β-lactamase enzyme RTEM, 6,6-Dibromopenicillanic acid sulfone prevents the hydrolysis of the lactam ring of β-lactam antibiotics, thereby preserving their antibacterial activity . This can help overcome bacterial resistance to these drugs .
Analyse Biochimique
Biochemical Properties
6,6-Dibromopenicillanic Acid Sulfone is known to interact with β-lactamase enzymes . It inhibits the action of these enzymes, thereby protecting β-lactam antibiotics from hydrolytic destruction . This interaction is crucial in the biochemical reactions involving this compound.
Cellular Effects
The compound exerts its effects on various types of cells by inhibiting the action of β-lactamase enzymes . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 6,6-Dibromopenicillanic Acid Sulfone involves its binding interactions with β-lactamase enzymes . It inhibits these enzymes, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,6-Dibromopenicillanic Acid Sulfone change over time. The compound shows a 3-fold acceleration of both the hydrolysis reaction and the enzyme inactivation . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
It is known to interact with β-lactamase enzymes , but further information on other enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, is currently limited.
Propriétés
IUPAC Name |
(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO5S/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)17(7,15)16/h3,6H,1-2H3,(H,12,13)/t3-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYBRGUNKNPEKM-BBIVZNJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)C(C2=O)(Br)Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1(=O)=O)C(C2=O)(Br)Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227466 | |
| Record name | 6,6-Dibromopenicillanic acid sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76646-91-8 | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6-dibromo-3,3-dimethyl-7-oxo-, 4,4-dioxide, (2S,5R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76646-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6-Dibromopenicillanic acid sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076646918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,6-Dibromopenicillanic acid sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,6-DIBROMOPENICILLANIC ACID SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KI73KUS8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can IR spectroscopy be used to differentiate between 6,6-Dibromopenicillanic Acid S,S-Dioxide and its related compound, 6,6-Dibromopenicillanic Acid S-Oxide?
A1: Yes, IR spectroscopy can differentiate between these two compounds. The paper "Determination of 6,6-Dibromopenicillanic Acid S,S-Dioxide (Ia) and 6,6-Dibromopenicillanic Acid S-Oxide (Ib) in Mixture by IR Spectroscopy." [] specifically focuses on this topic. The research likely highlights unique spectral signatures for each compound, allowing for their identification and quantification in mixtures.
Q2: Are there alternative methods for debrominating 6,6-Dibromopenicillanic Acid S,S-Dioxide?
A2: The paper "PRELIMINARY COMPARISON BETWEEN DEBROMINATION METHODS OF 6,6-DIBROMOPENICILLANIC ACID S,S-DIOXIDE" [] directly addresses this question. While the abstract doesn't provide specifics, the research likely investigates and compares different debromination methods, exploring their efficiency, selectivity, and potential advantages or disadvantages.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


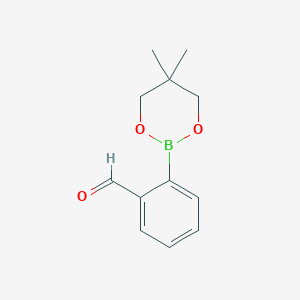
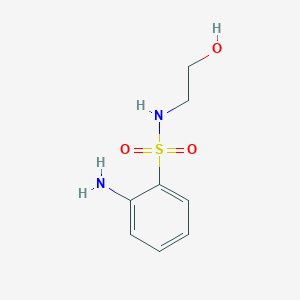
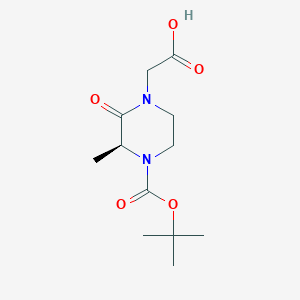

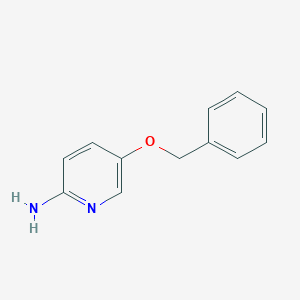
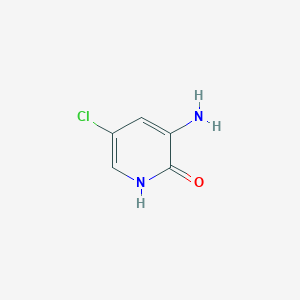
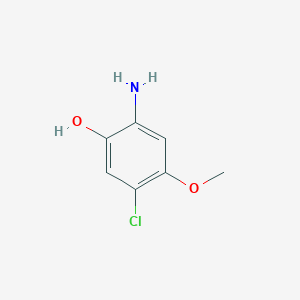
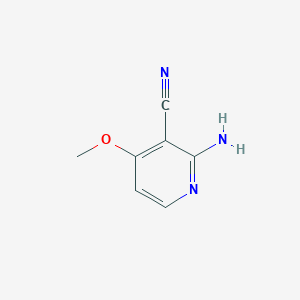

![[4-(2-Amino-ethyl)-phenyl]-acetic acid](/img/structure/B113391.png)

![[2,2'-Bipyridine]-4,4'-dicarbaldehyde](/img/structure/B113396.png)


